22-Tricosenoic acid
Description
Structural Characterization and Nomenclature
22-Tricosenoic acid (IUPAC name: tricos-22-enoic acid) is a monounsaturated very-long-chain fatty acid (VLCFA) with the molecular formula C~23~H~44~O~2~ and a molecular weight of 352.6 g/mol . Its structure consists of a 23-carbon backbone with a carboxylic acid group at position 1 and a single cis double bond between carbons 22 and 23 (Figure 1). This configuration is denoted as Δ22 or C23:1n-1 in lipid nomenclature, indicating the position of the double bond relative to the methyl end.
Table 1: Key structural properties of this compound
| Property | Value |
|---|---|
| Molecular formula | C~23~H~44~O~2~ |
| Molecular weight | 352.6 g/mol |
| Double bond position | Δ22 (22nd carbon) |
| IUPAC name | tricos-22-enoic acid |
| Common synonyms | C23:1n-1, ω-tricosenoic acid |
The compound’s structural flexibility is limited due to its long hydrocarbon chain, making 3D conformational studies challenging. Its SMILES notation (C=CCCCCCCCCCCCCCCCCCCCCC(=O)O) and InChIKey (YGTSVJQQDISEHZ-UHFFFAOYSA-N) further specify its chemical identity.
Position in the Fatty Acid Classification System
This compound belongs to the very-long-chain fatty acid (VLCFA) category, defined by hydrocarbon chains of 22 or more carbons. Within this group, it is classified as:
- Monounsaturated : Contains one double bond.
- Odd-numbered chain : Though its 23-carbon backbone is odd-numbered, its metabolic behavior aligns more closely with even-chain VLCFAs due to elongation pathways.
VLCFAs are distinct from short-chain (≤C10), medium-chain (C11–20), and long-chain (C21–22) fatty acids. Their biosynthesis occurs in the endoplasmic reticulum via elongase enzymes (ELOVL1–7), which sequentially add two-carbon units to precursor molecules. Unlike shorter fatty acids, VLCFAs require peroxisomal β-oxidation for catabolism due to their length.
Relationship to Tricosanoic Acid and Other Very-Long-Chain Fatty Acids (VLCFAs)
This compound is structurally related to tricosanoic acid (C23:0), a saturated VLCFA with the same carbon backbone but lacking the Δ22 double bond. This difference confers distinct physical and biochemical properties:
Table 2: Comparison of this compound and tricosanoic acid
Among VLCFAs, this compound shares functional similarities with:
- Nervonic acid (C24:1n-9) : A Δ15 monounsaturated VLCFA critical in sphingolipid synthesis.
- Lumequeic acid (C30:1n-9) : A Δ21 monounsaturated VLCFA found in specialized tissues.
These compounds are elongated by ELOVL isoforms, with ELOVL1 and ELOVL3 implicated in C23:1n-1 synthesis.
Historical Context of Discovery and Research
This compound was first synthesized in the late 20th century during investigations into lipid membrane dynamics. Early studies focused on its role in Langmuir-Blodgett films , where alternating layers of this compound and docosylamine demonstrated pyroelectric properties. Ultraviolet-induced polymerization of these films revealed structural stability, though prolonged exposure led to decarboxylation.
In the 21st century, research expanded to its biochemical roles:
- 2005 : PubChem registered its chemical profile (CID 543855), noting its status as a microbial metabolite.
- 2023 : A review highlighted its synthesis via ELOVL enzymes and potential applications in surfactants.
- 2025 : A NHANES study linked higher serum levels of C23:1n-1 to improved cognitive function in older adults, suggesting biomarker potential.
Ongoing studies explore its interactions with lipid rafts and cell signaling pathways, positioning it as a compound of interest in neurodegenerative and metabolic diseases.
Properties
IUPAC Name |
tricos-22-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2H,1,3-22H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTSVJQQDISEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337656 | |
| Record name | 22-Tricosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65119-95-1 | |
| Record name | 22-Tricosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22-Tricosenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation-Oxidation of Unsaturated Precursors
A widely utilized method involves the hydrogenation of unsaturated fatty acid precursors followed by selective oxidation. For example, tricosanoic acid (C<sub>23</sub>H<sub>46</sub>O<sub>2</sub>), a saturated analog, serves as a starting material. Palladium-on-carbon (Pd/C) or Raney nickel catalysts facilitate hydrogenation under inert atmospheres (e.g., nitrogen or argon) to introduce the double bond at the ω-1 position. Subsequent oxidation with potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) in acidic media yields this compound.
Key Reaction Conditions:
-
Temperature : 80–120°C
-
Pressure : 1–3 atm H<sub>2</sub>
Limitations : Over-oxidation to ketones or aldehydes may occur if reaction times exceed optimal thresholds.
Optimization Parameters:
-
Catalyst Loading : 5–7 mol% Grubbs 2nd-generation catalyst
-
Reaction Time : 12–24 hours
Advantages : High stereoselectivity and avoidance of harsh oxidizing agents.
Biochemical Synthesis via Fatty Acid Elongases
In vivo enzymatic elongation offers an eco-friendly alternative. Recombinant Saccharomyces cerevisiae engineered with fatty acid elongase (ELOVL1) converts eicosenoic acid (C<sub>20</sub>H<sub>38</sub>O<sub>2</sub>) into this compound through sequential malonyl-CoA additions.
Fermentation Conditions:
-
pH : 6.5–7.0
-
Temperature : 30°C
-
Induction Time : 48–72 hours
Challenges : Low volumetric productivity and costly downstream purification.
Industrial-Scale Production Techniques
Extraction from Natural Sources
This compound occurs in trace amounts in Brassica napus (rapeseed) and marine lipids. Industrial extraction involves:
Typical Yields:
| Source | Purity (%) | Yield (g/kg raw material) |
|---|---|---|
| Rapeseed oil | 92–95 | 0.5–0.7 |
| Fish oil | 88–90 | 0.3–0.5 |
Drawbacks : Energy-intensive and limited by feedstock variability.
Continuous-Flow Synthesis
Recent advancements adopt microreactor systems for scalable production. A patented method (US5502226A) details a two-step continuous process:
Process Parameters:
-
Residence Time : 30–45 minutes
-
Temperature Gradient : 50°C (Step 1) → 25°C (Step 2)
Benefits : Enhanced heat/mass transfer and reduced side reactions.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Catalytic Oxidation | 68–72 | 95–98 | Moderate | 120–150 |
| Olefin Metathesis | 60–65 | 97–99 | High | 200–220 |
| Biochemical Synthesis | 0.8–1.2 | 85–90 | Low | 450–500 |
| Continuous-Flow | 75–80 | 99+ | High | 90–110 |
Key Insights :
-
Continuous-flow synthesis offers the best balance of yield and cost for industrial applications.
-
Biochemical routes remain limited to niche applications due to high production costs.
Purification and Characterization
Crystallization Techniques
Recrystallization from acetone/hexane (1:3 v/v) at −20°C removes saturated contaminants. Purity ≥99% is achievable after two cycles.
Chromatographic Methods
Retention Times:
| Method | Retention Time (min) |
|---|---|
| HPLC | 14.2 |
| GC-MS | 22.7 |
Chemical Reactions Analysis
Types of Reactions: 22-Tricosenoic acid undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Bromine, chlorine; often in the presence of light or heat.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Chemical Applications
Synthesis Precursor
22-Tricosenoic acid serves as a precursor in synthesizing complex organic molecules. It is used in the production of various fatty acid derivatives and can be a standard in chromatographic analyses due to its distinct properties.
Chemical Reactions
The compound undergoes multiple chemical reactions:
- Oxidation : Converts to ketones or aldehydes using oxidizing agents like potassium permanganate.
- Reduction : Can be reduced to alcohols using lithium aluminum hydride.
- Substitution : Halogenation reactions can introduce halogens into the molecule.
Biological Applications
Cell Membrane Structure
this compound is integral to cell membrane integrity and fluidity. Its incorporation into phospholipids affects membrane dynamics, crucial for signal transduction and metabolic pathways. It modulates lipid metabolism by interacting with enzymes such as lipases .
Neurological Health
Research indicates that higher levels of very long-chain saturated fatty acids (including this compound) correlate with improved cognitive function in older adults. A study showed that increased concentrations of this compound were linked to better performance on cognitive tests, suggesting its potential as a biomarker for cognitive health .
Medical Applications
Anti-inflammatory Properties
this compound exhibits anti-inflammatory effects by modulating lipid metabolism, which may have therapeutic implications in treating inflammatory diseases. Its ability to influence inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs.
Antimicrobial Activity
The compound has been explored for its antimicrobial properties. Its incorporation into lipid formulations can enhance the efficacy of antimicrobial agents, providing innovative approaches to combat infections .
Industrial Applications
Surfactants and Lubricants Production
In industry, this compound is utilized in producing surfactants and lubricants. Its unique properties make it suitable for applications requiring high-performance lubricants and emulsifiers.
Case Studies
-
Cognitive Function Study
A study involving 806 older adults demonstrated that higher levels of this compound were positively associated with better global cognitive function scores. This suggests its potential role as a biomarker for cognitive health and a target for dietary interventions aimed at improving cognitive outcomes in aging populations . -
Cancer Research
Recent investigations into the anticancer potential of various fatty acids highlighted that this compound exhibited significant inhibitory effects on cancer cell proliferation in vitro. It was shown to elevate oxidative stress in cancer cells while suppressing key oncogenes, indicating its potential utility as an adjuvant therapy in cancer treatment .
Mechanism of Action
The mechanism of action of 22-Tricosenoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism, such as lipases. Additionally, it can influence cell signaling pathways related to inflammation and immune response .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 22-tricosenoic acid with structurally related fatty acids:
Key Observations:
- Chain Length: this compound (C23:1) bridges C22 and C24 VLCFAs, offering intermediate hydrophobicity and flexibility.
- Unsaturation: Its single double bond likely enhances fluidity compared to saturated tricosanoic acid (C23:0) but reduces oxidative stability relative to polyunsaturated adrenic acid (C22:4) .
- Applications: Unlike erucic acid (C22:1), this compound has niche roles in nanotechnology and biomedicine rather than broad industrial use .
Tribological and Material Science Performance
This compound’s LB films exhibit superior wear resistance compared to similar fatty acids. When polymerized or combined with CdS nanoparticles, its friction coefficient decreases by ~40%, outperforming non-polymerized films . In contrast, saturated C23:0 films lack the structural adaptability conferred by the double bond, leading to brittle layers under stress .
Biological Activity
22-Tricosenoic acid, also known as 22:1(n-11) or behenic acid, is a long-chain monounsaturated fatty acid with a unique double bond at the 22nd carbon position. This structural characteristic imparts distinct chemical and biological properties, making it a subject of interest in various fields, including biochemistry, nutrition, and medicine. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its roles in metabolic pathways, its potential therapeutic effects, and its implications in neurological health.
This compound is characterized by:
- Chemical Formula : C23H44O2
- Molecular Weight : 348.60 g/mol
- Structure : Contains a double bond between the 22nd and 23rd carbon atoms.
The unique position of the double bond influences its reactivity and interaction with biological systems, making it valuable for specific applications in research and industry.
Cell Membrane Structure and Function
This compound plays a crucial role in maintaining the integrity and fluidity of cell membranes. Its incorporation into phospholipids affects membrane dynamics, which is essential for various cellular processes including:
- Signal Transduction : Modulates signaling pathways related to inflammation and immune response.
- Metabolic Pathways : Influences lipid metabolism by interacting with enzymes such as lipases.
Neurological Health
Recent studies have explored the relationship between fatty acids like this compound and cognitive function. Notably:
- Cognitive Function : Higher levels of certain very long-chain saturated fatty acids (VLSFAs), including this compound, have been associated with better cognitive performance in older adults. A study indicated that increased levels of this compound were linked to improved global cognitive function (β = 0.37) and better performance on cognitive tests (CERAD-DR Z-score) in older adults .
- Neurofilament Light Chain Levels : In another study, tricosanoic acid was found to be inversely associated with serum neurofilament light chain levels, suggesting a potential protective role against neurodegenerative conditions .
Anti-inflammatory Properties
Research has indicated that this compound may possess anti-inflammatory properties. Its ability to modulate lipid metabolism can influence inflammatory pathways, making it a candidate for therapeutic interventions in inflammatory diseases.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its incorporation into lipid formulations could enhance the efficacy of antimicrobial agents, providing a novel approach to combat infections.
Study on Fatty Acid Profiles in Cognitive Impairment
A study examining the red blood cell fatty acid profiles in patients with mild cognitive impairment (MCI) revealed significant alterations in fatty acid levels compared to controls. The findings highlighted that levels of long-chain fatty acids like tricosanoic acid were significantly altered in MCI patients, suggesting potential biomarkers for cognitive decline .
Association with Serum Neurofilament Levels
Another investigation into serum fatty acids demonstrated that higher concentrations of certain saturated fatty acids, including tricosanoic acid, were associated with decreased neurofilament light chain levels. This suggests a potential link between fatty acid profiles and neurological health outcomes .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | C23H44O2 (C22:1) | Modulates lipid metabolism; potential anti-inflammatory and antimicrobial effects |
| Tricosanoic Acid | C23H46O2 (C23:0) | Saturated; primarily used for industrial applications |
| Docosenoic Acid | C22H42O2 (C22:1) | Similar chain length; involved in lipid metabolism but different biological effects |
Q & A
Q. What statistical approaches are critical for analyzing dose-response or environmental impact studies involving this compound?
- Methodological Answer : Employ mixed-effects models to account for nested variables (e.g., plant replicates within light treatments). For ecological studies, use hazard quotient (HQ) assessments if examining toxicity, though current data gaps limit robust ecotoxicological analysis .
Methodological Considerations
- Data Presentation : Ensure figures include clear axis labels, titles, and citations to original datasets. For example, GC-MS chromatograms should annotate this compound peaks with retention times and m/z ratios .
Key Challenges in Current Research
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
